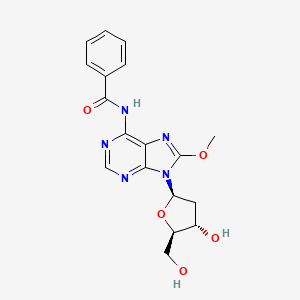![molecular formula C7H8N6OS B12917734 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-53-6](/img/structure/B12917734.png)
5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with methylating agents under acidic or basic conditions.
Coupling with Pyrimidine Derivatives: The thiadiazole intermediate is then coupled with a pyrimidine derivative, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the thiadiazole ring or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like DMF or DMSO.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with thiadiazole and pyrimidine rings are often explored as catalysts in organic reactions.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibitors: It could act as an inhibitor for specific enzymes, useful in treating various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action would depend on the specific application but generally involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidine
- **5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)thiazole
Uniqueness
The presence of both pyrimidine and thiadiazole rings in 5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one may confer unique properties such as enhanced biological activity or stability compared to similar compounds.
Propriétés
Numéro CAS |
77961-53-6 |
|---|---|
Formule moléculaire |
C7H8N6OS |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
5-amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N6OS/c1-3-12-13-7(15-3)11-6-9-2-4(8)5(14)10-6/h2H,8H2,1H3,(H2,9,10,11,13,14) |
Clé InChI |
MSSWMSWEOZQVOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


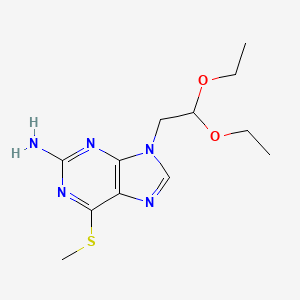


![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)
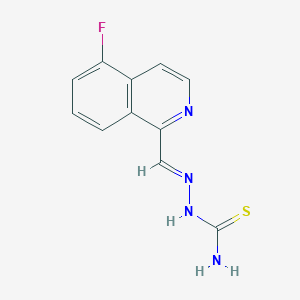

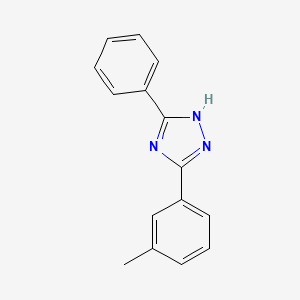
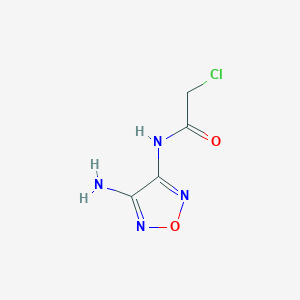
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
